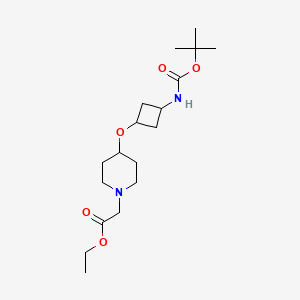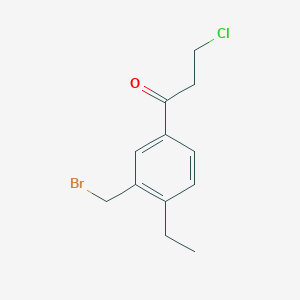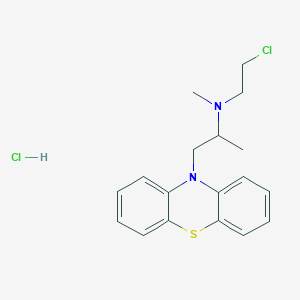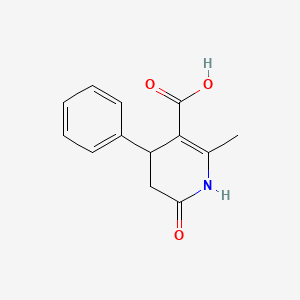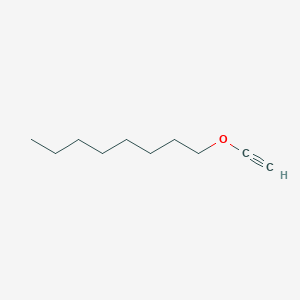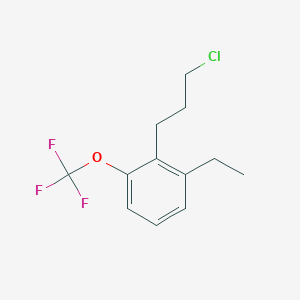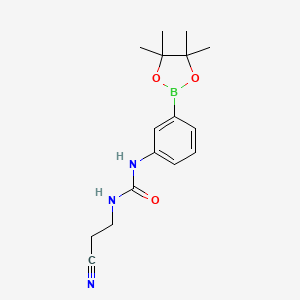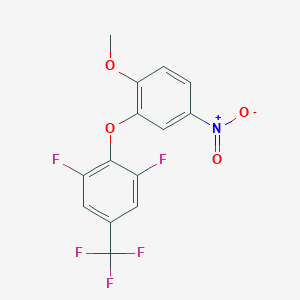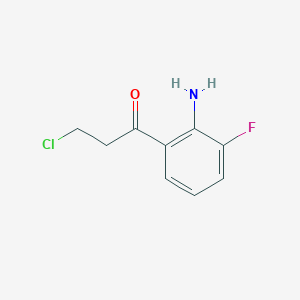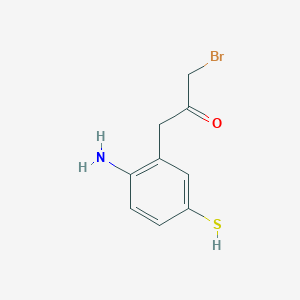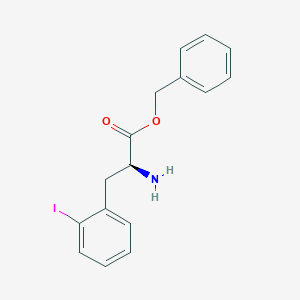
L-Phenylalanine, 2-iodo-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, 2-iodo-, phenylmethyl ester is a derivative of L-Phenylalanine, an essential amino acid This compound is characterized by the presence of an iodine atom at the second position of the benzene ring and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 2-iodo-, phenylmethyl ester typically involves the iodination of L-Phenylalanine followed by esterification. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The esterification process involves reacting the iodinated L-Phenylalanine with benzyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, 2-iodo-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodate esters, while reduction can produce phenylmethyl alcohol derivatives .
Scientific Research Applications
L-Phenylalanine, 2-iodo-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in amino acid transport and metabolism.
Medicine: Investigated for potential therapeutic applications, including targeted drug delivery systems.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of L-Phenylalanine, 2-iodo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. It is known to be selectively transported by the L-type amino acid transporter 1 (LAT1), which is responsible for the uptake of large neutral amino acids. This selective transport can enhance the compound’s bioavailability and target specificity, making it a promising candidate for drug delivery .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent amino acid without the iodine and ester modifications.
L-Phenylalanine methyl ester: Similar ester group but lacks the iodine atom.
2-Iodo-L-Phenylalanine: Contains the iodine atom but lacks the ester group
Uniqueness
L-Phenylalanine, 2-iodo-, phenylmethyl ester is unique due to the combination of the iodine atom and the phenylmethyl ester group.
Properties
Molecular Formula |
C16H16INO2 |
|---|---|
Molecular Weight |
381.21 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-(2-iodophenyl)propanoate |
InChI |
InChI=1S/C16H16INO2/c17-14-9-5-4-8-13(14)10-15(18)16(19)20-11-12-6-2-1-3-7-12/h1-9,15H,10-11,18H2/t15-/m0/s1 |
InChI Key |
UDGLQVQTIYLLLW-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=CC=C2I)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=CC=C2I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



